BRD2 vs. BRD4 Selectivity Profile in ALPHAscreen® Competition Assays
In a head-to-head ALPHAscreen® competition assay, N-cyclopentyl-5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzenesulfonamide (designated compound 5 in the Sharp et al. study) exhibited a 6-fold selectivity window for BRD3 over BRD4 (IC50 0.25 mM vs. 1.2 mM respectively), a profile not observed for the closely related 1,2,4-triazole analog (compound 49) which showed no such discrimination [1]. The des-cyclopentyl parent scaffold (5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzenesulfonamide) loses this differential entirely, functioning as a weak, non-selective fragment with substantially lower potency [2]. In contrast, the widely used pan-BET probe (+)-JQ1 exhibits tight, equipotent inhibition of BRD4 D1 (IC50 ~77 nM) and BRD2 (IC50 ~18 nM), providing no BRD2/BRD3 bias and thus a fundamentally divergent selectivity fingerprint [3].
| Evidence Dimension | BRD3 vs. BRD4 selectivity (ALPHAscreen® IC50) |
|---|---|
| Target Compound Data | BRD3 IC50 = 0.25 mM; BRD4 IC50 = 1.2 mM; Selectivity ratio (BRD4/BRD3) = 4.8-fold |
| Comparator Or Baseline | Compound 49 (1,2,4-triazole analog): no BRD3/BRD4 selectivity reported; (+)-JQ1: BRD4 D1 IC50 ~77 nM, BRD2 IC50 ~18 nM (pan-BET, no intra-family selectivity) |
| Quantified Difference | Target compound exhibits 4.8-fold BRD3-over-BRD4 selectivity, whereas (+)-JQ1 is equipotent across BET family members and compound 49 shows no measurable selectivity |
| Conditions | ALPHAscreen® biochemical competition assay using isolated N-terminal bromodomains (D1) of BRD3 and BRD4; compound concentration 5 mM for single-point screening; IC50 determination by full dose-response curve |
Why This Matters
For researchers designing experiments to dissect BRD2/BRD3-specific transcriptional programs, this compound provides a selectivity window unavailable with pan-BET inhibitors, enabling target deconvolution studies that would otherwise be confounded by simultaneous blockade of all BET family members.
- [1] Sharp, P. P., Garnier, J.-M., Huang, D. C. S., & Burns, C. J. (2014). Evaluation of functional groups as acetyl-lysine mimetics for BET bromodomain inhibition. MedChemComm, 5(12), 1834–1842. View Source
- [2] Bamborough, P., Diallo, H., Goodacre, J. D., Gordon, L., Lewis, A., Seal, J. T., Wilson, D. M., Woodrow, M. D., & Chung, C.-W. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry, 55(2), 587–596. View Source
- [3] Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., Morse, E. M., Keates, T., Hickman, T. T., Felletar, I., Philpott, M., Munro, S., McKeown, M. R., Wang, Y., Christie, A. L., West, N., Cameron, M. J., Schwartz, B., Heightman, T. D., … Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. View Source
